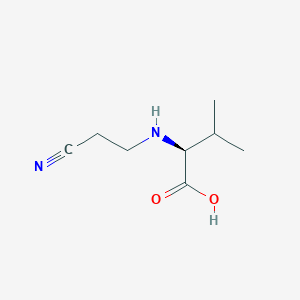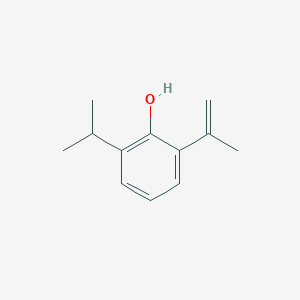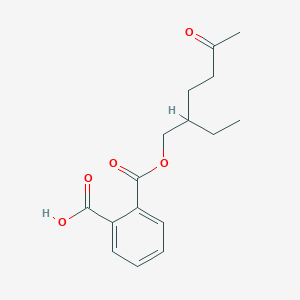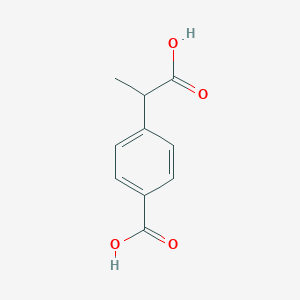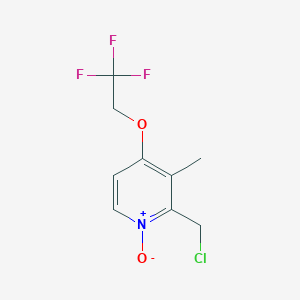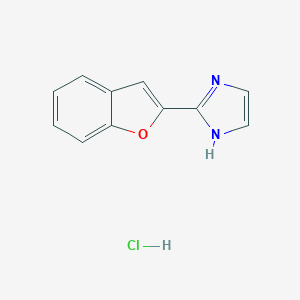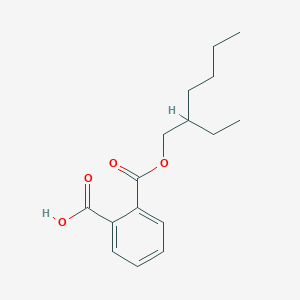
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 7-MEOTA and has been found to have a range of effects on biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 7-MEOTA is not fully understood, but it is believed to involve interactions with neurotransmitter receptors in the brain. Specifically, 7-MEOTA has been found to bind to serotonin receptors and has been shown to have both agonist and antagonist effects on these receptors. It has also been found to have effects on the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
Studies have found that 7-MEOTA has a range of effects on biochemical and physiological processes. It has been found to have antioxidant properties and has been shown to protect against oxidative stress. Additionally, 7-MEOTA has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. It has also been found to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-MEOTA in lab experiments is its versatility. It has been found to have a range of effects on different systems and can be used in a variety of research areas. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of using 7-MEOTA is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 7-MEOTA. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, further research could be done on its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. Finally, more research could be done on its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Synthesemethoden
The synthesis of 7-MEOTA involves the reaction of 7-hydroxy-4-methylcoumarin with 3-(4-phenyl-1-piperazinyl)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyamine hydrochloride to yield 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one. The dihydrochloride salt is then formed by treatment with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
7-MEOTA has been studied for its potential applications in a range of scientific research areas. One area of interest is its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 7-MEOTA has been found to have a range of effects on neurotransmitter systems and has been studied for its potential as a treatment for neurological disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
148711-82-4 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride |
Molekularformel |
C23H27ClN2O4 |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
7-methoxy-8-[3-(4-phenylpiperazin-1-yl)propoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C23H26N2O4.ClH/c1-27-20-10-8-18-9-11-21(26)29-22(18)23(20)28-17-5-12-24-13-15-25(16-14-24)19-6-3-2-4-7-19;/h2-4,6-11H,5,12-17H2,1H3;1H |
InChI-Schlüssel |
FJOYOZZHQQKIRJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl |
Andere CAS-Nummern |
148711-82-4 |
Synonyme |
7-methoxy-8-[3-(4-phenylpiperazin-1-yl)propoxy]chromen-2-one hydrochlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)

